N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid
Overview
Description
N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzotriazine ring system, which is known for its diverse biological activities. The presence of the glutamic acid moiety further enhances its biochemical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high efficiency, cost-effectiveness, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzotriazine ring, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The benzoyl and glutamic acid moieties can participate in substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the benzoyl or glutamic acid moieties .
Scientific Research Applications
N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism by which N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid exerts its effects involves its interaction with specific molecular targets. The benzotriazine ring can bind to enzymes or receptors, modulating their activity. The glutamic acid moiety may facilitate cellular uptake or interaction with other biomolecules. Pathways involved include enzyme inhibition or activation, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Lenalidomide: This compound has a related structure and is used in medicinal chemistry for its therapeutic effects.
Uniqueness
N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid is unique due to its combination of a benzotriazine ring and a glutamic acid moiety. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for research and development .
Biological Activity
N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid (referred to as "compound") is a synthetic compound exhibiting notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : The benzotriazine moiety contributes to its pharmacological properties.
- Functional Groups : The presence of amino and carboxyl groups enhances its interaction with biological targets.
The biological activity of the compound primarily revolves around its interaction with various enzymes and receptors:
- Inhibition of Thymidylate Synthase : The compound has been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis. This inhibition is competitive with 5,10-methylenetetrahydrofolate, indicating its potential as an antitumor agent .
- Modulation of Glutamate Receptors : Given its structural similarity to glutamic acid derivatives, the compound may influence glutamate receptor activity. This could have implications for neurological conditions where glutamate signaling is disrupted .
Antitumor Activity
The compound's ability to inhibit TS suggests significant antitumor potential. In vitro studies have demonstrated that it effectively reduces cell proliferation in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
L1210 (leukemia) | 0.52 | Inhibition of TS |
A549 (lung cancer) | 1.5 | Induction of apoptosis |
MCF7 (breast cancer) | 0.75 | Cell cycle arrest |
Neuroprotective Effects
Research indicates that the compound may possess neuroprotective properties through modulation of glutamate signaling pathways. This could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, confirming its role as a potent TS inhibitor . The findings suggest that structural modifications can enhance selectivity and potency against specific tumor types.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent .
- Clinical Implications : The compound's mechanism as a TS inhibitor places it in a promising position for development alongside existing chemotherapy agents, potentially improving efficacy and reducing side effects through targeted action .
Properties
IUPAC Name |
(2S)-2-[[4-(6-amino-3-oxo-1,2,4-benzotriazin-2-yl)benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O6/c20-11-3-6-13-15(9-11)22-19(30)24(23-13)12-4-1-10(2-5-12)17(27)21-14(18(28)29)7-8-16(25)26/h1-6,9,14H,7-8,20H2,(H,21,27)(H,25,26)(H,28,29)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTGBHWQSDBXRT-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N2C(=O)N=C3C=C(C=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N2C(=O)N=C3C=C(C=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30924245 | |
Record name | N-[4-(6-Amino-3-oxo-1,2,4-benzotriazin-2(3H)-yl)benzoyl]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122712-57-6 | |
Record name | N-(4-(3-Oxo-6-amino-2,3-dihydro-1,2,4-benzotriazin-2-yl)benzoyl)glutamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122712576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-(6-Amino-3-oxo-1,2,4-benzotriazin-2(3H)-yl)benzoyl]glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30924245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.